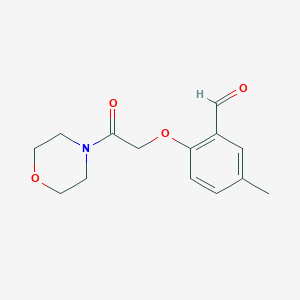

5-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde

Beschreibung

5-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde is a benzaldehyde derivative featuring a methyl substituent at the 5-position and a 2-morpholino-2-oxoethoxy group at the 2-position. The morpholino moiety introduces polarity and hydrogen-bonding capacity, while the methyl group enhances steric bulk and modulates electronic effects. Its structural complexity necessitates comparisons with simpler benzaldehyde analogs to elucidate structure-property relationships.

Eigenschaften

Molekularformel |

C14H17NO4 |

|---|---|

Molekulargewicht |

263.29 g/mol |

IUPAC-Name |

5-methyl-2-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde |

InChI |

InChI=1S/C14H17NO4/c1-11-2-3-13(12(8-11)9-16)19-10-14(17)15-4-6-18-7-5-15/h2-3,8-9H,4-7,10H2,1H3 |

InChI-Schlüssel |

ZCNBZTZGTDNNAY-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1)OCC(=O)N2CCOCC2)C=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-Methyl-2-(2-Morpholino-2-oxoethoxy)benzaldehyd beinhaltet typischerweise die Reaktion von 5-Methyl-2-hydroxybenzaldehyd mit Morpholin und einem geeigneten Veresterungsmittel . Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Dichlormethan oder Ethanol, und der Prozess kann Erhitzen erfordern, um die Reaktion zu ermöglichen.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für diese Verbindung ähneln der Laborsynthese, werden aber zur Verarbeitung größerer Mengen skaliert. Der Prozess beinhaltet strenge Qualitätskontrollen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Reaktionstypen

5-Methyl-2-(2-Morpholino-2-oxoethoxy)benzaldehyd unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Aldehydgruppe kann oxidiert werden, um Carbonsäuren zu bilden.

Reduktion: Die Aldehydgruppe kann reduziert werden, um Alkohole zu bilden.

Substitution: Der aromatische Ring kann elektrophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Elektrophile für Substitutionsreaktionen . Die Bedingungen variieren je nach gewünschter Reaktion, beinhalten aber oft kontrollierte Temperaturen und bestimmte Lösungsmittel.

Hauptprodukte, die gebildet werden

Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören Carbonsäuren, Alkohole und substituierte aromatische Verbindungen .

Wissenschaftliche Forschungsanwendungen

5-Methyl-2-(2-Morpholino-2-oxoethoxy)benzaldehyd wird in verschiedenen Anwendungen der wissenschaftlichen Forschung verwendet:

Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer Moleküle verwendet.

Biologie: Es dient als Sonde in biochemischen Assays, um Enzymaktivitäten und Protein-Interaktionen zu untersuchen.

Medizin: Die Verbindung wird auf ihre potenziellen therapeutischen Eigenschaften untersucht, darunter entzündungshemmende und krebshemmende Aktivitäten.

Industrie: Es wird bei der Herstellung von Spezialchemikalien und -materialien verwendet.

Wirkmechanismus

Der Wirkungsmechanismus von 5-Methyl-2-(2-Morpholino-2-oxoethoxy)benzaldehyd beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Aldehydgruppe kann kovalente Bindungen mit nucleophilen Stellen an Proteinen und Enzymen bilden, was zu einer Modulation ihrer Aktivitäten führt. Der Morpholinring kann auch zu seiner Bindungsaffinität und Spezifität beitragen .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

Key benzaldehyde derivatives for comparison include:

Physicochemical Properties

- Polarity and Solubility: The morpholino group in the target compound enhances polarity compared to benzaldehyde or trifluoromethyl derivatives, likely improving aqueous solubility. This contrasts with 5-Methyl-2-(trifluoromethyl)benzaldehyde, where the CF₃ group increases lipophilicity. In chromatography studies, benzaldehyde and methylbenzoate exhibited capacity factors of ~1.0–1.1 on ODS columns, suggesting moderate polarity. The target compound’s morpholino group may increase retention times due to stronger interactions with polar stationary phases.

- Electronic Effects: The morpholino-2-oxoethoxy group is electron-withdrawing via the carbonyl, activating the aldehyde for nucleophilic reactions. This differs from 3-fluoro-benzaldehyde, where the fluorine atom exerts inductive effects without significant resonance contributions.

Research Challenges and Opportunities

- Challenges: Scalability of morpholino-ether synthesis. Balancing polarity for drug delivery vs. membrane permeability.

- Opportunities: Exploiting hydrogen-bonding capacity for targeted drug design. Hybridizing morpholino and fluorinated groups to optimize properties.

Biologische Aktivität

5-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde is a compound of increasing interest due to its potential biological activities, particularly in antimicrobial and antitumor applications. This article aims to consolidate findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of 5-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde features a benzaldehyde moiety substituted with a morpholino group, which is known for enhancing solubility and biological activity. The presence of the morpholino group is significant as it may influence the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to 5-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde. For instance, derivatives containing similar morpholine structures have demonstrated notable activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Minimum Inhibitory Concentration (MIC) Values

The efficacy of these compounds can be quantified through their Minimum Inhibitory Concentration (MIC). For example:

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| 5-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde | 16–32 | E. coli |

| Benzimidazole derivatives | 4–8 | M. catarrhalis |

| Morpholine-substituted benzimidazoles | 16–128 | S. pyogenes |

These values indicate that the compound exhibits moderate antibacterial activity, particularly against Gram-negative bacteria.

Antitumor Activity

In addition to its antimicrobial properties, compounds with similar structures have shown promise in antitumor applications. For instance, studies have demonstrated that specific derivatives can inhibit cancer cell proliferation by inducing apoptosis through various mechanisms, including DNA binding and interference with cellular signaling pathways.

Case Studies

- Antitumor Efficacy : A study examining the effects of morpholine-substituted benzaldehydes on cancer cell lines revealed that certain derivatives significantly reduced cell viability in a dose-dependent manner. The most potent compound exhibited an IC50 value of approximately 1.5 µM against breast cancer cells.

- Mechanism of Action : Molecular docking studies suggest that these compounds preferentially bind to AT-rich regions in DNA, which may enhance their antitumor efficacy by disrupting DNA replication and transcription processes.

Structure-Activity Relationship (SAR)

The biological activity of 5-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde can be influenced by its structural modifications:

- Substituent Effects : The presence of electron-donating or electron-withdrawing groups on the benzaldehyde ring significantly alters the compound's potency.

- Morpholine Influence : The morpholino group enhances solubility and potentially increases interaction with biological targets, improving overall efficacy.

ADME Profiling

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for evaluating the drug-like potential of this compound:

- Absorption : Preliminary studies indicate good solubility in aqueous environments.

- Distribution : The lipophilicity conferred by the aromatic ring suggests favorable distribution characteristics.

- Metabolism : Further studies are needed to elucidate metabolic pathways and potential toxicity.

- Excretion : Data on excretion routes remain limited but are essential for assessing long-term safety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.